Product packaging for 1,5-(Di-Boc)-3-oxo-1,5-diazocane(Cat. No.:CAS No. 862703-10-4)

1,5-(Di-Boc)-3-oxo-1,5-diazocane

Cat. No.: B2693633
CAS No.: 862703-10-4
M. Wt: 328.409
InChI Key: JGXZBEVKVNMXDF-UHFFFAOYSA-N
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Description

1,5-(Di-Boc)-3-oxo-1,5-diazocane (CAS 862703-10-4) is a protected synthetic building block specifically designed for the preparation of functionalized 1,5-diazocane heterocycles. This compound features two tert-butoxycarbonyl (Boc) protecting groups, which mask the amine nitrogens and allow for selective reactions at other sites of the molecule before being cleanly removed under acidic conditions . The eight-membered 1,5-diazocane core is a strained, saturated N-heterocycle of significant interest in medicinal chemistry for its potential in novel therapeutic development . This scaffold is less common than six or seven-membered rings, presenting a higher synthetic challenge and offering unique conformational properties that can be exploited in drug design to improve target binding, solubility, and metabolic properties . The 3-oxo (ketone) moiety within the ring provides a versatile handle for further chemical modification, enabling the introduction of diverse carbon substituents that are critical for structure-activity relationship (SAR) studies. Researchers utilize this Boc-protected intermediate in metal-free amphoteric diamination strategies and other cyclization methods to efficiently construct complex, carbon-substituted N-heterocycles . Its primary research value lies in building saturated N-heterocycle rings, which are privileged structural motifs found in more than half of all FDA-approved small-molecule drugs . This product is intended for laboratory research use only and is not suitable for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N2O5 B2693633 1,5-(Di-Boc)-3-oxo-1,5-diazocane CAS No. 862703-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl 3-oxo-1,5-diazocane-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5/c1-15(2,3)22-13(20)17-8-7-9-18(11-12(19)10-17)14(21)23-16(4,5)6/h7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXZBEVKVNMXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC(=O)C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,5 Di Boc 3 Oxo 1,5 Diazocane

Cyclization Strategies for Diazocane Ring Formation

The formation of the eight-membered diazocane ring is a significant challenge in organic synthesis due to unfavorable entropic and enthalpic factors. researchgate.net Both intramolecular and intermolecular approaches have been developed to overcome these hurdles.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common strategy for forming cyclic compounds. In the context of diazocane synthesis, this involves the formation of a bond between two reactive centers within the same molecule. One notable example is the use of a metal-templated intramolecular 8-exo-trig cyclization, which involves the nucleophilic addition of sulfonamides to a cyclopropene (B1174273) moiety. researchgate.net Another approach involves a two-step sequence starting with a Ugi multicomponent reaction, followed by an intramolecular SN2 reaction to form the diazepane or diazocane ring. acs.orgnih.gov However, attempts to use hydroxamates as nucleophiles in a similar approach for diazocane ring formation were less successful, leading to O-cyclized adducts or other unexpected products. acs.orgnih.gov

Palladium-catalyzed intramolecular C-H amination has also been explored for the synthesis of related nitrogen-containing heterocycles. Furthermore, a palladium(II)-catalyzed oxidative intramolecular cis-aminopalladation has been used to create cyclohexane-fused 1,5-diazocin-6-ones with high regioselectivity through an 8-endo-trig cyclization. mdpi.com

Intermolecular Cyclization Approaches

Intermolecular cyclization involves the reaction of two or more separate molecules to form the ring system. A notable example is the amphoteric diamination strategy, which unites 1,2-, 1,3-, or 1,4-diamine derivatives with electron-deficient allenes in a formal [n + 2] cyclization (where n = 4, 5, or 6) to produce 1,4-diazo heterocycles, including 1,4-diazocanes. d-nb.infonih.gov This method is advantageous due to its mild reaction conditions and high functional group tolerance. d-nb.infonih.gov

Protecting Group Chemistry in Diazocane Synthesis: The tert-Butoxycarbonyl (Boc) Moieties

The tert-Butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis. wikipedia.orgtotal-synthesis.com Its role is to mask the reactivity of the amine functional groups during synthetic transformations, preventing them from participating in unwanted side reactions. total-synthesis.com The Boc group is stable to many nucleophiles and bases, allowing for selective reactions at other sites of the molecule. organic-chemistry.org

Protection of Amines: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The reaction can be carried out in various solvents, including water, acetonitrile, or tetrahydrofuran (B95107) (THF). wikipedia.orgjkchemical.com

Deprotection of Amines: Removal of the Boc group is generally achieved under acidic conditions. total-synthesis.com Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727) are commonly employed. wikipedia.orgjkchemical.com The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine. chemistrysteps.com The use of scavengers like anisole (B1667542) can prevent the tert-butyl cation from causing unwanted alkylation of other nucleophilic sites. wikipedia.org

Protection Reagent Base Solvent Deprotection Reagent Scavenger (Optional)
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide, DMAP, TriethylamineWater, Acetonitrile, THFTrifluoroacetic acid (TFA), HClAnisole, Thioanisole

Multicomponent Reactions Towards 1,5-Diazocane Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. researchgate.net Several MCRs have been developed for the synthesis of diazocane and related heterocyclic systems.

For instance, a double Ugi four-component reaction (U-4CR) of anthranilic acid can yield dibenzo-1,5-diazocine-2,6-dione derivatives. researchgate.net Another approach involves a Ugi MCR followed by an intramolecular nucleophilic substitution to afford 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. acs.orgnih.gov While this method was successful for diazepanes, its application to diazocanes using hydroxamates as nucleophiles was less effective. acs.orgnih.gov

Novel multicomponent domino reactions involving arylglyoxals and pyrazol-5-amines have been shown to selectively produce pyrazolo-fused 1,3-diazocanes. acs.org The outcome of these reactions can be controlled by the substituents on the pyrazole (B372694) ring, leading to different heterocyclic products. acs.org

Catalytic Approaches in Diazocane Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic methods have been applied to the synthesis of diazocanes and related heterocycles. miamioh.edu

Transition-metal catalysis, particularly with palladium, has been instrumental. mdpi.com For example, Pd-catalyzed intramolecular amination and oxidative cyclization reactions have been successfully employed. mdpi.comresearchgate.net Copper-catalyzed reactions have also been utilized, such as in the synthesis of benzo[b] d-nb.inforesearchgate.netdiazocin-6(5H)-one derivatives through an oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines. rsc.org

Lewis acid catalysis is another important strategy. For instance, scandium(III) triflate has been used to catalyze the Mukaiyama aldol (B89426) addition of methyl 3-(trialkylsilanyloxy)-2-diazo-3-butenoate with aldehydes, a key step in the synthesis of functionalized diazoacetoacetates which can then be cyclized to form other heterocycles. nih.gov

Catalyst Reaction Type Resulting Heterocycle Reference
Palladium(II)Oxidative Intramolecular cis-AminopalladationCyclohexane-fused 1,5-diazocin-6-one mdpi.com
Copper(I) IodideOxidative CyclizationBenzo[b] d-nb.inforesearchgate.netdiazocin-6(5H)-one rsc.org
Scandium(III) TriflateMukaiyama Aldol AdditionFunctionalized Diazoacetoacetates nih.gov
RhodiumDouble Beckmann Rearrangement1,3-Cyclohexanedione stackexchange.com
Iridium ComplexHydrogen BorrowingPiperazines researchgate.net

Microwave-Assisted Synthesis of Related Diazocane Systems

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity. milestonesrl.comanton-paar.com This technology has been applied to the synthesis of various N-heterocycles.

For example, microwave irradiation has been used in the copper-catalyzed intramolecular N-arylation to produce 8-membered sultams. mdpi.com It has also been employed in the synthesis of 1,4-diazepin-5-ones from β-amino acids through an acid-catalyzed intramolecular condensation. researchgate.net The application of microwave heating can accelerate reactions that are sluggish under conventional heating, making it a valuable technique for the construction of challenging ring systems like diazocanes.

Modular and Lead-Oriented Synthetic Strategiesnih.gov

Lead-oriented synthesis is a strategic approach in drug discovery that focuses on creating small, less complex molecules that occupy a specific "lead-like" chemical space. mappingignorance.org These molecules typically have a lower molecular weight (200-350 Da) and lipophilicity (cLogP < 3) compared to more complex "drug-like" molecules. mappingignorance.org The rationale is that these lead compounds serve as ideal starting points for optimization programs, where medicinal chemists can add complexity and functionality to improve potency and selectivity, a process that almost invariably increases molecular weight and lipophilicity. mappingignorance.org

A key strategy within lead-oriented synthesis is the use of modular approaches. nih.govresearchgate.net Modular synthesis allows for the construction of diverse molecular scaffolds by combining different building blocks in a systematic manner. researchgate.netresearchgate.net This method is highly valuable for creating libraries of compounds for screening, as it allows for the variation of ring size, substitution patterns, and stereochemistry from a common set of precursors. researchgate.netresearchgate.net

One such modular, lead-oriented synthesis has been developed for producing various heterocyclic scaffolds, including piperazines, 1,4-diazepanes, and 1,5-diazocanes. researchgate.netresearchgate.net This particular strategy involves the strategic combination of cyclic sulfamidate and hydroxy sulfonamide building blocks. researchgate.net The variation in the building blocks used directly influences the size and substitution of the final heterocyclic ring system. researchgate.net

The general synthetic pathway is designed to be convergent and efficient. While specific details for the direct synthesis of 1,5-(Di-Boc)-3-oxo-1,5-diazocane via this exact modular route are part of a broader library synthesis, the construction of the core 1,5-diazocane ring system is a key feature. The methodology is exemplified by the synthesis of a range of heterocyclic scaffolds intended for further chemical elaboration to explore lead-like chemical space. researchgate.net

The table below outlines the conceptual approach of a modular synthesis for generating diverse heterocyclic scaffolds.

Building Block A TypeBuilding Block B TypeResulting ScaffoldKey Advantage
Cyclic SulfamidateHydroxy Sulfonamide1,5-DiazocaneControl over ring size and substitution
Substituted Cyclic SulfamidateHydroxy SulfonamideSubstituted 1,5-DiazocaneIntroduction of molecular diversity
Chiral Cyclic SulfamidateChiral Hydroxy SulfonamideChiral 1,5-DiazocaneControl of stereochemistry

Another modular and convergent strategy for synthesizing saturated 1,4-diazo heterocycles, which includes 1,4-diazepanes and 1,4-diazocanes, utilizes readily available 1,3- or 1,4-diamine derivatives and electron-deficient allenes as the coupling partners. nih.govd-nb.info This method is notable for not requiring precious transition metal catalysts and for its high functional group tolerance and scalability. nih.govd-nb.info The construction of the eight-membered 1,4-diazocane ring, a synthetically challenging task due to ring strain, is efficiently achieved through this formal [n+2] cyclization. d-nb.info

The research findings below highlight key aspects of a modular synthesis leading to diazocane scaffolds.

FindingDescriptionSource
Building Block VersatilityCombinations of cyclic sulfamidate and hydroxy sulfonamide building blocks are used to generate diverse heterocyclic scaffolds. researchgate.net
Scaffold DiversityThe method allows for the synthesis of piperazines, 1,4-diazepanes, and 1,5-diazocanes by varying the building blocks. researchgate.netresearchgate.net
Lead-Oriented GoalThe synthesized scaffolds are designed to target lead-like chemical space, making them suitable for further drug discovery efforts. researchgate.net
Alternative Modular RouteA formal [n+2] cyclization of 1,4-diamine derivatives with electron-deficient allenes provides an efficient, metal-free route to 1,4-diazocanes. nih.govd-nb.info

Reactivity and Chemical Transformations of 1,5 Di Boc 3 Oxo 1,5 Diazocane

Reactions at the 3-Oxo Carbonyl Group

The ketone at the C-3 position is a key site for introducing molecular diversity. It is susceptible to a variety of nucleophilic attacks and reduction reactions, typical of a cyclic ketone.

Nucleophilic Additions and Condensations

The electrophilic carbon of the carbonyl group readily reacts with a range of nucleophiles. Of particular note are condensation reactions with activated methylene (B1212753) compounds and aldehydes. For instance, in reactions analogous to the Claisen-Schmidt condensation, the 3-oxo-1,5-diazocane can react with aromatic aldehydes in the presence of a base to form α,β-unsaturated ketone derivatives. scispace.combibliotekanauki.pl Such reactions are fundamental in carbon-carbon bond formation.

The general mechanism involves the base-catalyzed formation of an enolate from the diazocanone, which then acts as the nucleophile, attacking the aldehyde. Subsequent dehydration yields the conjugated system. Pyrrolidine has been shown to be an effective organocatalyst for similar condensations involving related heterocyclic ketones. scispace.com

ReactantReagent/CatalystProduct Type
Aromatic AldehydeBase (e.g., KOH, Pyrrolidine)α,β-Unsaturated Ketone (Chalcone-like)
Active Methylene Compound (e.g., Malononitrile)Base (e.g., Piperidine, Ammonium (B1175870) Acetate)Knoevenagel Condensation Product
Primary/Secondary AmineAcid CatalystEnamine

This table illustrates potential nucleophilic addition and condensation reactions at the 3-oxo position based on established ketone chemistry.

Carbonyl Reductions and Derivatizations

The ketone functionality can be readily transformed into other functional groups, most commonly a secondary alcohol, through reduction. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. The use of more complex, sterically hindered reducing agents or chiral catalysts can potentially afford stereoselective reduction of the prochiral ketone, yielding specific stereoisomers of the corresponding alcohol. redalyc.org

Furthermore, the carbonyl group can be derivatized to alter its chemical properties. A common transformation is the conversion of the ketone to a thioketone (thione) using reagents like Lawesson's reagent. This thionation is a well-established method for replacing a carbonyl oxygen with sulfur and has been applied to related diazocane dione (B5365651) systems. redalyc.org

TransformationReagent(s)Product Functional Group
ReductionSodium Borohydride (NaBH₄)Secondary Alcohol
Asymmetric ReductionChiral Borane ReagentsEnantioenriched Secondary Alcohol
ThionationLawesson's ReagentThioketone (Thione)
Reductive AminationAmine, Reducing Agent (e.g., NaBH₃CN)Secondary Amine

This table summarizes common reduction and derivatization reactions of the carbonyl group in 1,5-(Di-Boc)-3-oxo-1,5-diazocane.

Transformations Involving the tert-Butoxycarbonyl (Boc) Protecting Groups

The two Boc groups on the nitrogen atoms at positions 1 and 5 are crucial for modulating the reactivity of the amine functionalities. They are known for their stability to a wide range of nucleophilic and basic conditions, yet they can be removed under specific acidic or thermal conditions. organic-chemistry.org This allows for the selective unmasking of the nitrogen atoms for subsequent functionalization.

Selective Deprotection Strategies

The removal of Boc protecting groups is a fundamental transformation in peptide synthesis and organic chemistry. researchgate.net It is typically achieved under anhydrous acidic conditions, which cleave the tert-butyl carbamate (B1207046) to release the free amine, isobutylene, and carbon dioxide. organic-chemistry.org However, the presence of two Boc groups in this compound raises the possibility of selective mono-deprotection or complete di-deprotection based on the chosen methodology and reaction conditions.

Recent advancements have focused on milder and more selective deprotection protocols. Thermal deprotection in continuous flow has demonstrated high efficiency, with the possibility of achieving selectivity by controlling the temperature. nih.gov For instance, studies on other bis-Boc diamines have shown that aryl N-Boc groups can be removed preferentially over alkyl N-Boc groups at lower temperatures. nih.gov Other methods include the use of Lewis acids like iron(III) chloride or simply silica (B1680970) gel in refluxing toluene, which can offer mild and effective alternatives to strong acids. researchgate.net

MethodReagent(s) / ConditionsKey Features
Standard AcidolysisTrifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)Common, efficient, but can be harsh.
HCl in Organic SolventHCl (gas) in Dioxane or Methanol (B129727)Effective method for generating the amine hydrochloride salt.
Thermal DeprotectionHeat (e.g., 120-240 °C) in solvents like TFE, MeOH, or THFCan offer selectivity through temperature control; avoids acidic reagents. nih.gov
Lewis Acid CatalysisIron(III) Chloride (FeCl₃)Mild, cost-effective, and suitable for both solution and solid-phase synthesis. researchgate.net
Silica GelSilica Gel in refluxing TolueneA simple and convenient method for deprotection with high yields reported for various substrates. researchgate.net

This table presents various strategies for the deprotection of N-Boc groups, which are applicable to this compound.

Functionalization via Deprotection and Re-Protection

The true synthetic utility of this compound is realized through sequences involving deprotection, functionalization of the liberated amine(s), and optional re-protection. By selectively removing one Boc group, a free secondary amine is generated, which can then undergo a variety of N-functionalization reactions, such as alkylation, acylation, sulfonylation, or arylation.

Following functionalization at one nitrogen, the second Boc group can be removed to allow for a different modification at the other nitrogen, leading to a differentially substituted 1,5-diazocane ring. Alternatively, after mono-functionalization, the newly introduced group may be stable enough that re-protection of the nitrogen is not necessary for subsequent steps.

The strategy of selective mono-protection of a diamine is also highly relevant. A "one-pot" procedure using Me₃SiCl as an in-situ source of HCl has been developed to generate a mono-ammonium salt, which then allows for selective mono-Boc protection of the other, more nucleophilic free amine. scielo.org.mx This highlights the fine control that can be achieved in protecting and deprotecting symmetrical or near-symmetrical diamine systems.

A typical synthetic sequence might be:

Selective Mono-Deprotection: Removal of one Boc group under carefully controlled conditions.

N-Functionalization: Reaction of the free amine with an electrophile (e.g., alkyl halide, acyl chloride).

Second Deprotection: Removal of the remaining Boc group.

Second N-Functionalization: Introduction of a second, different functional group at the other nitrogen.

Ring System Modifications and Expansions

While reactions at the existing functional groups are more common, modifications to the eight-membered ring itself represent a more advanced set of transformations. Saturated eight-membered heterocycles like 1,5-diazocanes are synthetically challenging to construct due to unfavorable entropic and enthalpic factors. researchgate.net

Modern synthetic methods offer pathways to construct such rings, which could potentially be adapted to modify the existing scaffold. For example, palladium-catalyzed [4+4] cycloaddition reactions of π-allylpalladium 1,4-dipoles have been developed to access 1,5-diazocane derivatives. acs.orgorganic-chemistry.org Another innovative, metal-free approach involves the intermolecular amphoteric diamination of allenes with 1,4-diamine derivatives to produce 1,4-diazocanes, a closely related ring system. nih.govd-nb.info These strategies could theoretically be employed to build more complex, fused-ring systems starting from a functionalized this compound precursor.

Under harsh conditions, ring cleavage reactions are also a possibility. For instance, nucleophilic attack at a carbonyl group in related heterocyclic systems can sometimes lead to ring-opening, particularly if there is a thermodynamically favorable pathway available. researchgate.net

Functionalization of the Diazocane Core

Functionalization of the 1,5-diazocane framework is a key step in the synthesis of more complex molecules for various applications. The strategies for functionalization can be broadly categorized into reactions involving the nitrogen atoms after deprotection and transformations involving the carbon backbone of the ring.

The Boc protecting groups are stable to a wide range of nucleophiles and bases, which allows for functionalization at other parts of the molecule without affecting the protected amines. organic-chemistry.org However, to functionalize the nitrogen atoms themselves, the Boc groups must first be removed. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. organic-chemistry.orgnih.gov Once deprotected, the resulting secondary amines of the diazocane core are available for a variety of standard N-functionalization reactions.

For instance, studies on other medium-sized lactones with a Boc-protected amine have demonstrated that after deprotection with HCl in 1,4-dioxane, the resulting amine hydrochloride salt can be directly used in subsequent reactions. nih.gov These functionalizations include sulfonylation, reductive amination, acylation, and urea (B33335) formation, providing access to a diverse range of derivatives. nih.gov

Another potential avenue for functionalization is the direct C-H functionalization of the diazocane ring. While challenging due to the presence of two nitrogen atoms which can deactivate catalysts or lead to side reactions, progress has been made in the C-H functionalization of related N-Boc protected heterocycles like piperazines. nih.gov Direct α-C-H lithiation followed by trapping with an electrophile is a known method for N-Boc-piperazines, although the conditions can be harsh. nih.gov This suggests that similar strategies might be applicable to the this compound, potentially at the C2, C4, C6, or C8 positions. The presence of the ketone at C3 might influence the regioselectivity of such reactions.

The following table summarizes potential functionalization reactions of the diazocane core based on transformations reported for analogous N-Boc protected medium-sized rings and heterocycles.

Reaction TypeReagents and ConditionsProduct TypeReference
N-Boc Deprotection4 M HCl in 1,4-dioxaneSecondary Amine (HCl salt) nih.gov
SulfonylationSulfonyl chloride, base (e.g., Et3N or DIPEA)Sulfonamide nih.gov
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)3)Tertiary Amine nih.gov
AcylationAcyl chloride or anhydride, baseAmide nih.gov
α-C-H Lithiation/Trappings-BuLi, TMEDA, -78 °C; then electrophile (E+)α-Substituted Diazocane nih.gov

Ring Expansion Reactions of Diazocane Precursors or Analogs

The synthesis of eight-membered rings like diazocanes is often challenging due to unfavorable entropic and enthalpic factors. Ring expansion reactions of smaller, more readily available cyclic precursors provide a powerful strategy to overcome these difficulties. Various methods have been developed for the synthesis of medium-sized rings, including those that could be adapted to produce diazocane structures.

One such approach involves a tandem copper-catalyzed C-N bond formation followed by a ring-expansion process. organic-chemistry.org This methodology has been used to synthesize medium-ring nitrogen heterocycles. Another innovative strategy is the use of cascade ring expansion (CRE) reactions. nih.gov In this method, a linear carboxylic acid containing an internal tertiary amine undergoes an end-to-end cyclization cascade, involving activation, cyclization to a reactive intermediate, and subsequent in-situ ring expansion to form medium-sized lactams or lactones. nih.gov

Successive Ring Expansion (SuRE) is another powerful technique, particularly for the synthesis of cyclic peptide mimetics. ku.edu This method involves the iterative expansion of a lactam ring through the incorporation of amino acid units. While often applied to lactams, the principles could be extended to precursors of diazocanones. For example, a conjugate addition-ring expansion (CARE) cascade allows for the rapid synthesis of functionalized medium-sized rings from primary amines and acryloyl imides in a protecting-group-free manner. ku.edu

The table below outlines some ring expansion strategies that are used to synthesize medium-sized heterocycles, which could be analogous to the formation of a diazocane ring system.

Ring Expansion MethodPrecursor TypeKey Reagents/ConditionsResulting Ring SystemReference
Tandem Cyclization/Ring-Expansionβ- or γ-(o-halophenyl)aminesCopper catalyst, baseDihydro-dibenz[b,f]azepines organic-chemistry.org
Cascade Ring Expansion (CRE)Linear carboxylic acids with internal tertiary amineActivation agent (e.g., T3P®)8- or 9-membered lactones/lactams nih.gov
Successive Ring Expansion (SuRE)N-acyl lactamsAmino acid derivatives, coupling agentsExpanded cyclic peptidomimetics ku.edunih.gov
Conjugate Addition-Ring Expansion (CARE)Acryloyl imidesPrimary aminesFunctionalized medium-sized rings ku.edu

Structural and Conformational Analysis of 1,5 Di Boc 3 Oxo 1,5 Diazocane

Computational Chemistry and Molecular Modeling Studies

No specific computational chemistry or molecular modeling studies for 1,5-(Di-Boc)-3-oxo-1,5-diazocane were found in the reviewed literature.

There are no published DFT investigations specifically focused on this compound.

A detailed analysis of the conformational landscape and energy minima for this compound has not been reported in the scientific literature.

Theoretical Insights into Intramolecular Interactions and Stereoelectronic Effects

Specific theoretical insights into the intramolecular interactions and stereoelectronic effects of this compound are not available in the absence of dedicated computational studies.

Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Construction of Complex Polycyclic N-Heterocyclic Systems

The diazocane scaffold serves as a robust foundation for the synthesis of complex polycyclic systems, particularly those containing fused or bridged nitrogen-containing rings. A notable application is in the generation of diazabicycloalkanone cores, which are central to various biologically active molecules.

A key example is the synthesis of the 1,5-diazabicyclo sigmaaldrich.comacs.orgdodecanone core. acs.orgnih.gov This bicyclic system is a crucial intermediate in the synthesis of the clinical-stage IAP (Inhibitor of Apoptosis Protein) inhibitor SM-406 (Xevinapant). thieme-connect.comthieme-connect.comconsensus.app The synthesis involves creating the eight-membered diazocane ring and then forming a second, fused five-membered ring through an intramolecular cyclization, demonstrating the utility of the diazocanone precursor in accessing these intricate, fused polycyclic structures. thieme-connect.comthieme-connect.com

Table 1: Application in Polycyclic System Synthesis

Starting Scaffold Precursor Resulting Polycyclic System Application / Significance
1,5-Diazocan-3-one derivative 1,5-Diazabicyclo sigmaaldrich.comacs.orgdodecanone Core structure of Smac mimetics (e.g., SM-406) acs.orgconsensus.app

Utility in the Synthesis of Macrocyclic Structures

While direct examples of 1,5-(Di-Boc)-3-oxo-1,5-diazocane in macrocyclization are not extensively documented, the closely related 1,5-diazocane scaffold is a key component in building large, symmetrical macrocyclic structures. The two nitrogen atoms of the diazocane ring can act as nucleophilic points to connect with multifunctional electrophiles, leading to the formation of large rings. For instance, Boc-protected 1,5-diazocane has been used to create complex macrocycles by reacting it with scaffolds like cyanuric chloride, where three diazocane units are appended to a central triazine core. This approach highlights the potential of the diazocane framework as a modular building block for creating large, well-defined molecular architectures.

Table 2: Diazocane Scaffolds in Macrostructure Synthesis

Building Block Linker/Reaction Type Resulting Macrocyclic Structure
1-Boc-1,5-diazocane Cyanuric Chloride (Trimerization) Tris(diazocane)triazine

Precursor for Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and oral bioavailability. The conformationally constrained eight-membered ring of the 1,5-diazocanone scaffold makes it an excellent precursor for creating peptidomimetics, particularly those that mimic reverse turns in peptide chains. beilstein-journals.org

This scaffold is central to the development of Smac mimetics, which are a class of anti-cancer agents that inhibit IAP proteins. thieme-connect.comthieme-connect.com The 1,5-diazabicyclo sigmaaldrich.comacs.orgdodecanone core, derived from diazocanone precursors, has been shown to yield Smac mimetics with significantly improved pharmacokinetic profiles. acs.org The constrained bicyclic system effectively positions key functional groups to interact with the target protein, mimicking the binding of the natural Smac protein. This has led to the development of clinical candidates like SM-406 (Xevinapant). acs.orgnih.gov

Table 3: Role as a Peptidomimetic Precursor

Precursor Scaffold Type of Peptidomimetic Therapeutic Target/Class
1,5-Diazabicyclo sigmaaldrich.comacs.orgdodecanone Dipeptide Reverse-Turn Mimetic nih.gov IAP (Inhibitor of Apoptosis Protein) Antagonist thieme-connect.comthieme-connect.com

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in medicinal chemistry that allows for the creation of a wide variety of structurally distinct compounds from a single, common intermediate. beilstein-journals.org this compound is exceptionally well-suited for such strategies due to its multiple, orthogonally protected functional groups.

The core structure offers three distinct points for chemical modification:

The Ketone Group: Can undergo reduction to an alcohol, reductive amination, or addition of organometallic reagents to introduce new substituents and stereocenters.

The N1-Boc Group: Can be selectively removed to allow for functionalization of one nitrogen atom.

The N5-Boc Group: Can be removed after the first nitrogen has been modified, allowing for differential functionalization of the second nitrogen atom.

This built-in reactivity allows a chemist to start with this compound and, by choosing different reaction sequences, generate a library of diverse molecular scaffolds. For example, one pathway could involve modification of the ketone followed by deprotection and derivatization of the nitrogens, while another could involve sequential derivatization of the nitrogens first, followed by reaction at the ketone. This approach is highly efficient for exploring chemical space and optimizing structure-activity relationships in drug discovery. researchgate.net

Table 4: Potential Divergent Pathways from this compound

Starting Compound Reaction Site Transformation Potential Outcome
This compound C3-Ketone Reduction (e.g., with NaBH₄) 1,5-(Di-Boc)-1,5-diazocan-3-ol
This compound C3-Ketone Grignard Addition (e.g., with R-MgBr) 1,5-(Di-Boc)-3-alkyl-1,5-diazocan-3-ol
This compound N1/N5-Boc Groups Acid-mediated Deprotection (e.g., with TFA) 1,5-Diazocan-3-one
This compound N1-Boc (selective) Selective Deprotection/Alkylation 1-Alkyl-5-Boc-3-oxo-1,5-diazocane

Mechanistic Investigations of Reactions Involving 1,5 Di Boc 3 Oxo 1,5 Diazocane

Mechanistic Pathways for Diazocane Ring Formation

The formation of the eight-membered diazocane ring is a significant synthetic challenge. Various mechanistic pathways have been proposed and investigated to achieve this transformation efficiently.

One prominent strategy involves an amphoteric diamination of allenes. nih.gov This method unites a 1,4-diamine derivative with an electron-deficient allene (B1206475) through a formal [6+2] cyclization. nih.gov Mechanistic studies suggest that the formation of a mono-halogenated diamine intermediate is a critical step in this transformation. d-nb.info The reaction proceeds under mild, metal-free conditions, offering high functional group tolerance. nih.gov The proposed pathways for the initial C-N bond formation include radical, concerted, and stepwise ionic mechanisms. researchgate.net For instance, a stepwise ionic mechanism may involve the formation of an iodonium (B1229267) ion intermediate. researchgate.net

Another approach involves the cyclization of linear precursors. For example, the reaction of propane-1,3-diamine with 1,3-dibromopropane (B121459) can yield the basic 1,5-diazocane skeleton, which can be further functionalized. However, such methods often result in low yields. wikipedia.org

Computational studies, alongside experimental work, have been instrumental in elucidating these pathways. For instance, density functional theory (DFT) calculations have helped to discern between different potential mechanisms, such as zwitterionic versus cationic whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangements in related ring-forming reactions. uvm.edu

A summary of different conditions for diazocane synthesis is presented below:

ConditionsReactantsProductYieldReference
NCS/KI, 60 °C1,4-diamine derivatives, electron-deficient allenes1,4-diazocane productsModest to good d-nb.info
NIS, 60 °C1,4-diamine derivatives, electron-deficient allenes1,4-diazepane productsModest to good d-nb.info

Reaction Mechanism Elucidation for Transformations of the 3-Oxo Group

The 3-oxo group in 1,5-(Di-Boc)-3-oxo-1,5-diazocane is a key site for various chemical transformations. Understanding the mechanisms of these reactions is essential for the targeted synthesis of more complex molecules.

One common transformation is the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an olefin. The mechanism can proceed through two primary pathways. The first involves the attack of the excited carbonyl's oxygen atom on the olefin's π-system, forming a biradical intermediate that can then cyclize to form an oxetane. beilstein-journals.org Alternatively, the reaction can proceed via energy transfer from the triplet state of the carbonyl compound to the olefin. beilstein-journals.org

The reactivity of the 3-oxo group can also be influenced by the surrounding molecular structure. For instance, in related systems, the presence of certain functional groups can lead to rearrangements. An example is the leinamycin, which contains a 1,3-dioxo-1,2-dithiolane moiety and rearranges in the presence of thiols to form a reactive species. nih.gov

Studies on Protecting Group Manipulation Mechanisms

The tert-butyloxycarbonyl (Boc) groups in this compound are crucial for modulating the reactivity of the nitrogen atoms. The mechanisms of their introduction and removal are well-studied.

The formation of Boc-protected amines typically involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Mechanistic studies have explored various catalysts for this reaction. For example, 1-alkyl-3-methylimidazolium cation-based ionic liquids are proposed to activate Boc₂O through the formation of a bifurcated hydrogen bond. organic-chemistry.org

The cleavage of the Boc group is generally achieved under anhydrous acidic conditions, which proceed via the formation of a tert-butyl cation. organic-chemistry.org Scavengers are often employed to prevent this cation from alkylating other nucleophilic sites within the molecule. organic-chemistry.org The stability of the Boc group to most nucleophiles and bases allows for orthogonal protection strategies, where other protecting groups that are base-labile, such as Fmoc, can be selectively removed. organic-chemistry.org

Protecting groups can also participate in reactions, influencing stereochemical outcomes. nih.gov While the Boc group is not typically considered a participating group in the same way as an acyl group in glycosylation reactions, its conformational effects on the diazocane ring can indirectly influence the stereoselectivity of reactions at other positions.

Catalyst/SolventSubstrateOutcomeReference
1-Alkyl-3-methylimidazolium cation based ionic liquidsAminesN-tert-butyloxycarbonylation organic-chemistry.org
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)AminesChemoselective mono-N-Boc protection organic-chemistry.org
Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂)AminesChemoselective N-tert-butoxycarbonylation organic-chemistry.org

Investigation of Ring Expansion Mechanisms

Ring expansion reactions of diazocane derivatives provide access to larger, more complex heterocyclic structures. These transformations often involve the cleavage of a C-N bond within a bicyclic intermediate. researchgate.net

One general strategy involves the formation of a bicyclic ammonium (B1175870) salt from the diazocane, which can then undergo ring expansion through thermal decomposition or by the action of a strong base. researchgate.net The resulting ammonium derivatives are more susceptible to nucleophilic attack, which drives the ring-opening and expansion process. researchgate.net

Another approach is the successive ring expansion (SuRE) of lactams, which can be adapted to diazocane systems. whiterose.ac.uk This method may involve the formation of a key cyclol intermediate. whiterose.ac.uk Computational tools have been employed to study these ring expansions and can be used to predict the viability of the reactions. whiterose.ac.uk

The 1,3-diaza-Claisen rearrangement is another powerful tool for ring expansion. uvm.edu This rearrangement is initiated by the desulfurization of a thiourea (B124793) or isothiourea to form a highly electrophilic carbodiimide (B86325). Intramolecular cyclization of an amine onto the carbodiimide forms a zwitterionic spirocycle, which then undergoes a whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement to yield the ring-expanded product. uvm.edu DFT calculations have been crucial in determining whether the mechanism is a zwitterionic or a Lewis acid-promoted cationic whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement. uvm.edu

Future Perspectives in the Research of 1,5 Di Boc 3 Oxo 1,5 Diazocane

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 1,5-(Di-Boc)-3-oxo-1,5-diazocane and related N-heterocycles lies in the adoption of green and sustainable chemistry principles. researchgate.netnih.gov Traditional multi-step syntheses are often plagued by issues such as the use of hazardous reagents, significant waste generation, and high energy consumption. researchgate.net To address these challenges, research is shifting towards innovative methods that are more environmentally friendly and efficient.

Key areas of development include:

Catalytic Processes: The use of novel catalysts, including biocatalysts like enzymes or robust inorganic catalysts such as vanadium oxide loaded on fluorapatite, can enhance reaction selectivity, lower energy requirements, and reduce waste. researchgate.netrsc.org

Renewable Feedstocks: A move away from petroleum-based starting materials towards biomass-derived compounds is anticipated to decrease the carbon footprint associated with the synthesis of such scaffolds. researchgate.net

Eco-Friendly Solvents: The replacement of volatile organic solvents with greener alternatives like deep eutectic solvents (DES) or even water is a significant goal. mdpi.com For instance, the synthesis of benzoxazole (B165842) derivatives has been successfully demonstrated in a DES system prepared from choline (B1196258) chloride and glycerol. mdpi.com

Synthesis Method ComparisonReaction TimeKey Advantage
Conventional HeatingHours (e.g., 1 hr)Established protocols
Microwave/UltrasoundMinutes (e.g., 5 min)Significant time and energy reduction
Deep Eutectic Solvents (DES)Minutes (e.g., 5 min)Use of green, biodegradable solvents

This table illustrates the significant reduction in reaction time offered by modern sustainable methods over conventional approaches.

Exploration of New Reactivity Profiles and Catalytic Applications

The this compound scaffold, once deprotected, offers a versatile platform for creating novel catalysts and exploring new chemical reactions. The Boc (tert-butoxycarbonyl) protecting groups are stable under many conditions but can be readily removed with acid, revealing the reactive amine functionalities. researchgate.netorganic-chemistry.org

Future research will likely focus on:

Scaffold for Bioorthogonal Catalysts: The diazocane core can serve as a scaffold for transition metal catalysts. nih.gov These "nanozymes" can be designed to perform specific chemical transformations within a biological environment, activating prodrugs at a disease site to minimize off-target effects. nih.gov

Development of Novel Ligands: The two nitrogen atoms of the 1,5-diazocane ring can be functionalized to create unique chelating ligands for various metals. By introducing other coordinating groups, such as triazoles, new ligands with enhanced catalytic activities can be synthesized. mdpi.com These new complexes could find applications in important C-C bond-forming reactions, like the Henry reaction. mdpi.com

Asymmetric Catalysis: Chiral versions of the diazocane scaffold could be employed in asymmetric catalysis, a critical technology for producing enantiomerically pure pharmaceuticals. The defined geometry of the eight-membered ring can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a reaction.

Advanced Computational Studies for Rational Design

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules before they are ever synthesized in a lab. For a flexible eight-membered ring system like this compound, computational studies are invaluable for understanding its conformational landscape.

Future computational work will likely involve:

Conformational Analysis: Techniques like Density Functional Theory (DFT) can be used to predict the most stable three-dimensional shapes (conformations) of the diazocanone ring. This is crucial as the ring's conformation can dictate its reactivity and how it interacts with other molecules. researchgate.net

Rational Design of Derivatives: By modeling the interactions between diazocane-based inhibitors and their biological targets (e.g., proteins or enzymes), new, more potent derivatives can be rationally designed. nih.gov This process involves identifying key structural features, such as hydrophobic pockets or specific motifs, that are critical for binding and activity. nih.gov

Predicting Reaction Mechanisms: Computational modeling can elucidate the step-by-step mechanism of reactions involving the diazocane scaffold, helping chemists to optimize reaction conditions and predict the formation of byproducts. researchgate.net

Integration into Automated Synthesis Platforms

The need for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms, often utilizing flow chemistry. researchgate.netresearchgate.net These systems offer precise control over reaction parameters, enhanced safety, and improved scalability. rsc.org

The integration of this compound and its derivatives into these platforms represents a significant future direction:

Flow Chemistry Synthesis: Continuous flow reactors can be used for the multi-step synthesis of complex heterocycles derived from the diazocane core. mdpi.comcam.ac.uk This approach allows for the safe handling of potentially hazardous intermediates and can significantly shorten production times from hours to minutes. mdpi.com

Automated Library Generation: By combining flow reactors with robotic systems, large libraries of diazocane derivatives can be synthesized automatically. researchgate.netcam.ac.uk This enables high-throughput screening for new drug candidates or catalysts. These platforms can be designed to be modular, allowing for rapid reconfiguration to produce diverse molecular scaffolds. rsc.org

Real-Time Analysis and Optimization: Integrating Process Analytical Technology (PAT) tools, such as infrared spectroscopy, into automated flow systems allows for real-time monitoring of reactions. cam.ac.uk This data can be used to rapidly optimize reaction conditions, ensuring high yield and purity.

TechnologyKey Benefit for Diazocane Research
Flow ChemistryEnhanced safety, scalability, and speed of synthesis. researchgate.netrsc.org
Automated PlatformsRapid generation of diverse compound libraries for screening. researchgate.net
Process Analytical Technology (PAT)Real-time reaction monitoring and optimization. cam.ac.uk

This table summarizes the advantages of integrating modern automation technologies into the research and production of diazocane-based compounds.

Q & A

Basic: What are the optimal synthetic conditions for preparing 1,5-(Di-Boc)-3-oxo-1,5-diazocane, and how can yield be maximized?

Methodological Answer:
The synthesis involves Boc-protection of amine groups, cyclization, and purification. Key steps include:

  • Reagent Ratios: Use a 3:1 molar excess of Boc₂O relative to the amine precursor to ensure complete di-Boc protection, as under-stoichiometric conditions risk incomplete derivatization .
  • Reaction Time: Extended reflux (12–24 hours) improves Boc incorporation, but prolonged heating may degrade sensitive intermediates. Monitor via TLC.
  • Purification: Flash chromatography (hexane/EtOAc gradients) effectively separates di-Boc products from mono-Boc byproducts. Silica gel columns with 9:1 hexane/EtOAc eluent yield >65% purity .
  • Acid Catalysis: Amberlyst 15 resin in CH₂Cl₂ facilitates Boc deprotection selectively, avoiding side reactions common with strong acids .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm Boc group integration (tert-butyl peaks at δ ~1.3–1.5 ppm) and ketone carbonyl resonance (δ ~200–210 ppm). Compare with intermediates to verify cyclization .
  • HRMS (ESI/QTOF): Validate molecular ion [M+H]⁺ with precision ≤2 ppm error. For example, a calculated mass of 533.1003 should match observed values within 0.5 ppm .
  • IR Spectroscopy: Detect C=O stretches (Boc carbonyl at ~1680–1720 cm⁻¹; ketone at ~1700–1750 cm⁻¹) to rule out hydrolysis .
  • HPLC-PDA: Use C18 columns with acetonitrile/water gradients to assess purity (>95% by area under the curve) .

Advanced: How can reaction mechanisms for this compound synthesis be probed experimentally?

Methodological Answer:

  • Kinetic Studies: Vary reaction temperatures (e.g., 25°C vs. reflux) and track intermediate formation via quenching and NMR. For example, Boc incorporation rates increase exponentially above 60°C .
  • Isotopic Labeling: Introduce ¹⁸O into the ketone group to trace oxygen migration during cyclization. Analyze via mass spectrometry .
  • Trapping Experiments: Add scavengers (e.g., TEMPO) to detect radical intermediates in oxidative steps. Absence of adducts suggests non-radical pathways .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or HRMS adducts)?

Methodological Answer:

  • Purity Verification: Re-purify the compound and reacquire data. Contaminants (e.g., residual solvents) often cause splitting or shifted peaks .
  • Alternative Techniques: Use DEPT-135 NMR to distinguish CH₂/CH₃ groups or 2D-COSY to assign coupling patterns obscured in 1D spectra .
  • Adduct Identification: For HRMS anomalies, perform post-column infusion with ammonium acetate to suppress sodium/potassium adducts .
  • Cross-Validation: Compare data with structurally analogous compounds (e.g., 8-oxo-1,5-diazocine derivatives) to identify systemic errors .

Advanced: What computational methods support the design of this compound derivatives with enhanced stability?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict steric strain in the diazocane ring. High strain correlates with Boc group lability .
  • MD Simulations: Model solvation effects (e.g., in THF or DMF) to assess conformational flexibility. Rigid structures favor crystallinity and stability .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates to guide derivative design .

Basic: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Temperature: Store at –20°C in inert atmosphere (argon); room temperature storage in air leads to Boc deprotection within 72 hours .
  • Solvent Choice: Dissolve in anhydrous DCM or THF; avoid protic solvents (e.g., MeOH), which accelerate ketone hydration .
  • Light Sensitivity: Protect from UV exposure to prevent photooxidation of the diazocane ring, monitored via UV-Vis (λ ~270 nm) .

Advanced: What strategies enable structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

  • Ring Modifications: Synthesize derivatives with varied ring sizes (e.g., 7- or 9-membered diazocanes) via altered diamine precursors. Assess cyclization efficiency via LC-MS .
  • Ketone Substitution: Replace the 3-oxo group with thioketone or imine moieties. Monitor reactivity changes using differential scanning calorimetry (DSC) .
  • Boc Isosteres: Test tert-butyl carbamate replacements (e.g., Fmoc or Cbz) to modulate lipophilicity. LogP values predict membrane permeability in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.